![molecular formula C18H19ClN2O2 B5854029 N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B5854029.png)
N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)-2-methylpropanamide, commonly known as CCMP, is a chemical compound with the molecular formula C17H18ClNO2. CCMP is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. Endocannabinoids are natural compounds that bind to the same receptors as delta-9-tetrahydrocannabinol (THC), the psychoactive component of marijuana. CCMP has been the subject of extensive scientific research due to its potential therapeutic applications.
作用機序
CCMP works by inhibiting N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)-2-methylpropanamide, which is responsible for breaking down endocannabinoids like anandamide and 2-arachidonoylglycerol (2-AG). By inhibiting N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)-2-methylpropanamide, CCMP increases the levels of these endocannabinoids in the body, which can have a variety of effects on the central nervous system and other physiological processes.
Biochemical and Physiological Effects
CCMP has been shown to have a variety of biochemical and physiological effects in animal models. In one study, CCMP was shown to have analgesic effects in a mouse model of inflammatory pain. CCMP has also been shown to have anxiolytic effects in a rat model of anxiety. Additionally, CCMP has been shown to have anti-inflammatory effects in a mouse model of acute lung injury.
実験室実験の利点と制限
One advantage of CCMP is that it is a potent and selective inhibitor of N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)-2-methylpropanamide, which makes it a useful tool for studying the effects of endocannabinoids in the body. However, one limitation of CCMP is that it is not very soluble in water, which can make it difficult to use in certain experiments.
将来の方向性
There are many potential future directions for research on CCMP and other N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)-2-methylpropanamide inhibitors. One area of interest is the potential therapeutic applications of N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)-2-methylpropanamide inhibitors for conditions like chronic pain, anxiety, and inflammation. Additionally, there is interest in developing more potent and selective N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)-2-methylpropanamide inhibitors that could be used as drugs. Finally, there is interest in understanding the long-term effects of N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)-2-methylpropanamide inhibition on the body, including the potential for tolerance and withdrawal.
合成法
CCMP can be synthesized through a multi-step process involving the reaction of 4-chlorobenzoyl chloride with 3-aminophenol to form 4-chloro-N-(3-hydroxyphenyl)benzamide. This intermediate is then reacted with 2-methylpropanoyl chloride to form CCMP.
科学的研究の応用
CCMP has been studied extensively for its potential therapeutic applications. N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)-2-methylpropanamide inhibitors like CCMP have been shown to increase levels of endocannabinoids in the body, which can have a variety of effects on the central nervous system and other physiological processes. CCMP has been shown to have analgesic, anxiolytic, and anti-inflammatory effects in animal models.
特性
IUPAC Name |
N-[3-[[2-(4-chlorophenyl)acetyl]amino]phenyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-12(2)18(23)21-16-5-3-4-15(11-16)20-17(22)10-13-6-8-14(19)9-7-13/h3-9,11-12H,10H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZORYWPDREBLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)-2-methylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(2-thienyl)ethanone](/img/structure/B5853948.png)
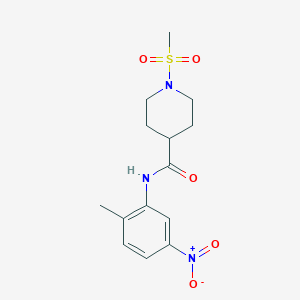
![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5853961.png)
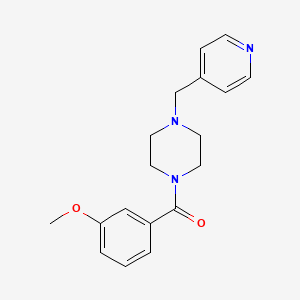
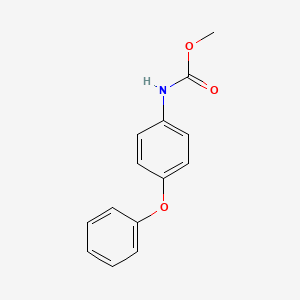
![N-[5-(butyrylamino)-2-chlorophenyl]-3-methylbenzamide](/img/structure/B5853978.png)
![3,5-dimethyl-N-{[(2-propyl-2H-tetrazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5853984.png)
![4-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5853987.png)
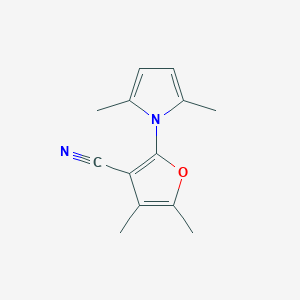
![N-{[(4-isopropylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5854009.png)
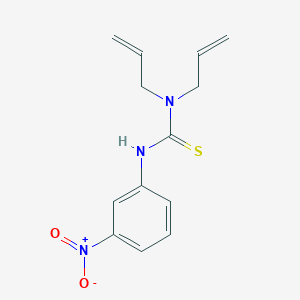

![N-[2-(acetylamino)phenyl]-2-phenylacetamide](/img/structure/B5854031.png)
![4-chloro-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5854044.png)